

Application of Rhodosporidium Metabolites in Biotechnology: Application Notes and Protocols

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Compound of Interest

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The yeast *Rhodosporidium*, also known as *Rhodotorula*, is a versatile microorganism with significant potential in biotechnology.^{[1][2]} It is a natural producer of a variety of valuable metabolites, including lipids, carotenoids, enzymes, and biosurfactants.^[2] This document provides a comprehensive overview of the applications of these metabolites, along with detailed protocols for their production, extraction, and quantification.

Lipids (Single-Cell Oils)

Rhodosporidium toruloides is an oleaginous yeast capable of accumulating lipids to over 70% of its dry cell weight.^[3] These lipids, primarily triacylglycerols (TAGs), are a promising feedstock for the production of biofuels, oleochemicals, and other valuable fatty acid derivatives.^{[3][4]}

Quantitative Data on Lipid Production

The production of lipids by *Rhodosporidium toruloides* is highly dependent on the strain, cultivation conditions, and carbon source. Below is a summary of lipid production under various reported conditions.

Strain	Carbon Source	Culture Conditions	Biomass (g/L)	Lipid Content (% DCW)	Lipid Titer (g/L)	Reference
R. toruloides Y27012	Glucose	C/N ratio of 60	53.41 ± 0.93	49.83 ± 2.53	~26.61	[5]
R. toruloides Y27012	Acetic Acid (5 g/L)	-	41.97 ± 1.02	61.27 ± 1.77	~25.71	[5]
R. toruloides	Glucose (70 g/L)	Optimized medium, 120h	-	76.1	-	[6]
R. toruloides ATCC 204091	Glucose	Minimal Medium	-	36.2 (w/v)	-	[7]
R. toruloides Y2	Bioethanol Wastewater	Optimized conditions	3.8	34.9	~1.33	[8]
R. toruloides IFO0880	Glucose (70 g/L)	Engineered strain	-	-	16.4 ± 1.1	[4]
R. toruloides BOT A-2	Glucose (50 g/L)	C:N ratio of 80	-	~40	-	[3]

DCW: Dry Cell Weight

Experimental Protocol: Lipid Extraction and Quantification

This protocol is adapted from the acid-heating extraction (AHE) method.[2]

Materials:

- Freeze-dried *R. toruloides* cell biomass
- 4 M Hydrochloric acid (HCl)
- Chloroform
- Methanol
- 0.9% (w/v) Sodium chloride (NaCl) solution
- Glass test tubes with screw caps
- Water bath
- Centrifuge
- Rotary evaporator
- Analytical balance

Procedure:

- Weigh approximately 1 g of freeze-dried *R. toruloides* biomass into a glass test tube.
- Add 6 mL of 4 M HCl to the biomass.
- Incubate the mixture in a water bath at 78°C for 1 hour to hydrolyze the cell walls.
- Allow the mixture to cool to room temperature.
- Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
- Vortex vigorously for 5 minutes to ensure thorough mixing and lipid extraction.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.

- Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
- Repeat the extraction (steps 5-8) with the remaining aqueous phase and cell debris twice more to maximize lipid recovery.
- Combine all chloroform extracts.
- Wash the combined extract by adding 5 mL of 0.9% NaCl solution, vortexing, and centrifuging to remove any non-lipid contaminants. Collect the lower chloroform phase.
- Evaporate the chloroform from the extract using a rotary evaporator at 40°C until a constant weight of the lipid residue is achieved.
- Determine the lipid content gravimetrically using the following formula: Lipid Content (% DCW) = (Weight of extracted lipid / Weight of dry cell biomass) x 100

Carotenoids

Rhodospiridium species are known for their characteristic red or yellow color due to the production of carotenoids, such as β -carotene, γ -carotene, torulene, and torularhodin.[2] These pigments have significant applications as natural colorants, antioxidants, and precursors of vitamin A in the food, feed, cosmetic, and pharmaceutical industries.[2]

Quantitative Data on Carotenoid Production

Strain	Carbon Source	Culture Conditions	Carotenoid Content (µg/g DCW)	Carotenoid Titer (mg/L)	Reference
R. toruloides Y27012	Glucose	C/N ratio of 20	1001.51 ± 17.87	-	[5]
R. toruloides Y27012	Glucose + Ethanol (10 g/L)	-	1732.17 ± 39.45	-	[5]
R. toruloides ATCC 204091	Glucose	Osmotic stress	27.2% (w/w)	-	[7]
R. toruloides NCYC 921	Carob pulp syrup	Fed-batch, pH 5.5	4440	4.12 (mg/L/h productivity)	[9]
R. toruloides	-	-	111.5	-	[10]
R. toruloides ATCC 1056	Sabouraud dextrose broth	DMSO extraction	91.4	-	[11]

Experimental Protocol: Carotenoid Extraction and Quantification

This protocol utilizes Dimethyl sulfoxide (DMSO) for efficient carotenoid extraction.[\[11\]](#)[\[12\]](#)

Materials:

- R. toruloides cell culture
- Dimethyl sulfoxide (DMSO)
- Acetone
- Hexane
- Saturated NaCl solution

- Spectrophotometer
- Centrifuge
- Vortex mixer

Procedure:

- Harvest cells from 10 mL of culture by centrifugation at 5000 x g for 10 minutes.
- Wash the cell pellet twice with distilled water and re-centrifuge.
- Resuspend the cell pellet in 2 mL of DMSO.
- Incubate at 50°C for 1 hour to facilitate carotenoid extraction.
- Centrifuge at 5000 x g for 10 minutes and collect the supernatant.
- Repeat the extraction with fresh DMSO until the cell pellet becomes colorless.
- Pool all the DMSO supernatants.
- To the pooled supernatant, add an equal volume of acetone and mix well.
- Add two volumes of hexane and vortex vigorously for 2 minutes to partition the carotenoids into the hexane layer.
- Add a small amount of saturated NaCl solution to facilitate phase separation.
- Centrifuge at 3000 x g for 5 minutes.
- Carefully collect the upper hexane layer containing the carotenoids.
- Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer.
- Calculate the total carotenoid concentration using the following formula: Total Carotenoids (µg/mL) = (A₄₅₀ x Volume of extract in mL x 104) / (A_{1%1cm} x Sample volume in mL)
(Where A_{1%1cm} for β-carotene in hexane is 2592)

Enzymes

Rhodospiridium toruloides is a source of industrially relevant enzymes, such as L-phenylalanine ammonia-lyase (PAL) and D-amino acid oxidase.[2]

Applications of Rhodospiridium Enzymes

Enzyme	Application	Quantitative Data	Reference
L-Phenylalanine Ammonia-Lyase (PAL)	Pharmaceutical (potential anticancer agent), Chemical synthesis (production of L-phenylalanine)	Km for L-Phe of 0.49 mM, pH optimum at 8.5, temperature optimum at 50°C. IC50 for MCF7 cells = 1.97 U/mL.	[13]
D-Amino Acid Oxidase	Pharmaceutical and chemical industries	-	[2]
Lipase	Biocatalysis, detergent formulation	Activity as low as 0.02 mU per well can be detected.	[14]

Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is a continuous spectrophotometric assay.[15]

Materials:

- R. toruloides cell extract
- L-phenylalanine
- Tris-HCl buffer (50 mM, pH 8.0)
- Spectrophotometer capable of measuring UV absorbance
- Cuvettes

Procedure:

- Prepare a stock solution of L-phenylalanine in 50 mM Tris-HCl buffer (pH 8.0).
- Prepare a reaction mixture in a cuvette containing the L-phenylalanine solution at the desired concentration (e.g., 0.5 mM to 100 mM for kinetic analysis).
- Pre-equilibrate the substrate solution at 30°C.
- Initiate the reaction by adding a known amount of the *R. toruloides* cell extract to the cuvette.
- Immediately start monitoring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
- Record the absorbance change over a set period (e.g., 2 minutes).
- Calculate the PAL activity based on the rate of change in absorbance, using the molar extinction coefficient of trans-cinnamic acid ($\epsilon = 9640 \text{ M}^{-1}\text{cm}^{-1}$). One unit of PAL activity is defined as the amount of enzyme that produces 1 μmol of trans-cinnamic acid per minute under the assay conditions.

Biosurfactants

Some *Rhodospiridium* species can produce biosurfactants, which are surface-active compounds with potential applications in various industries, including bioremediation, food, and cosmetics, due to their biodegradability and low toxicity.[\[5\]](#)[\[6\]](#)

Properties and Applications of *Rhodospiridium* Biosurfactants

Rhodosporidium Species	Biosurfactant Type	Properties	Applications	Reference
Rhodotorula babjevae YS3	Glycolipid (Sphorolipid-like)	Reduces surface tension to 48 mN/m at a CMC of 30 mg/L. Yield of 19.0 g/L.	Antifungal activity	[16]
Rhodosporidium paludigenum	Trehalose-containing glycolipid	Dry mass production of 31 g/L.	Cell protection, potential in cosmetics and pharmaceuticals	[5]

Experimental Protocol: Determination of Biosurfactant Activity (Drop Collapse Method)

This is a qualitative and semi-quantitative method to screen for biosurfactant production.[17]

Materials:

- Culture supernatant from Rhodosporidium
- Mineral oil
- 96-well microplate
- Micropipette

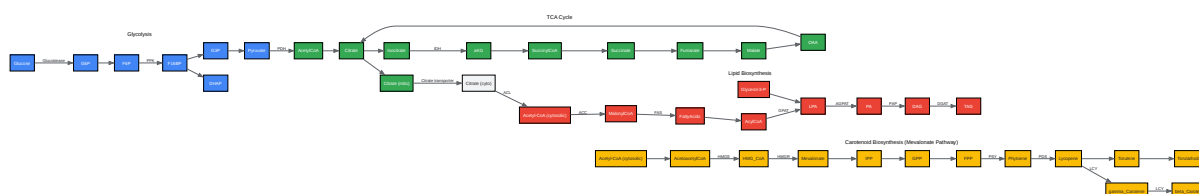
Procedure:

- Add 2 μ L of mineral oil to each well of a 96-well microplate.
- Equilibrate the plate for 1 hour at room temperature to ensure a uniform oil layer.
- Carefully add 5 μ L of the culture supernatant onto the center of the oil-coated surface in each well.

- Observe the shape of the drop after 1 minute.
- Interpretation:
 - Positive result: If the drop collapses and spreads (flat drop), it indicates the presence of biosurfactants that reduce the surface tension between the liquid drop and the hydrophobic surface.
 - Negative result: If the drop remains beaded (domed shape), it indicates a lack of biosurfactant activity. The diameter of the collapsed drop can be used for semi-quantitative comparison.

Visualizations

Metabolic Pathway for Lipid and Carotenoid Synthesis



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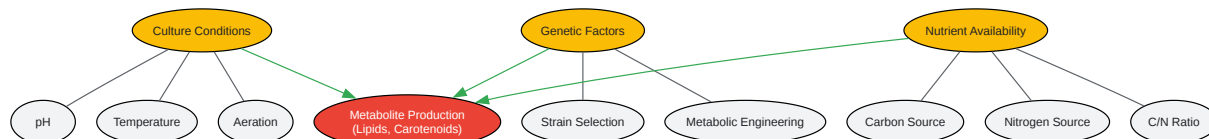
Caption: Simplified metabolic pathway for lipid and carotenoid biosynthesis in *Rhodosporidium*.

Experimental Workflow: Lipid Extraction



Caption: Workflow for the extraction and quantification of lipids from *Rhodospiridium*.

Logical Relationship: Factors Influencing Metabolite Production



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Caption: Key factors influencing the production of valuable metabolites in *Rhodospiridium*.

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